molecular formula C14H20ClN3O2 B12952073 Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12952073
M. Wt: 297.78 g/mol
InChI Key: ZTRQMNJGCDWPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-(6-chloropyrimidin-4-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the ester bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding piperidones or reduction to form piperidines with different substituents.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of piperidones.

    Reduction: Formation of reduced piperidine derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-amino-6-methoxypyridin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific combination of a chloropyrimidine moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(8-18)11-7-12(15)17-9-16-11/h7,9-10H,4-6,8H2,1-3H3

InChI Key

ZTRQMNJGCDWPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.